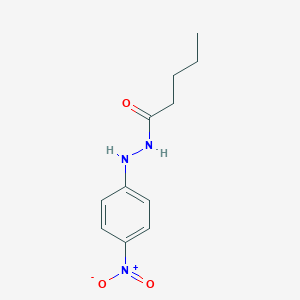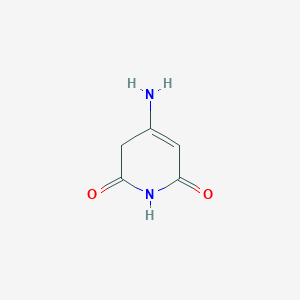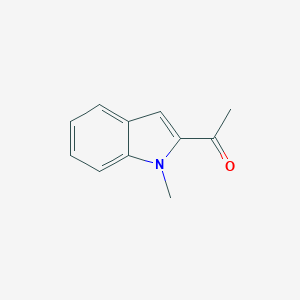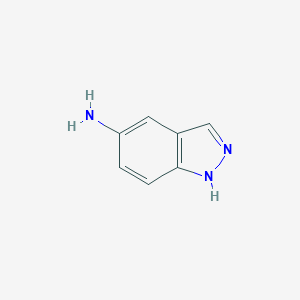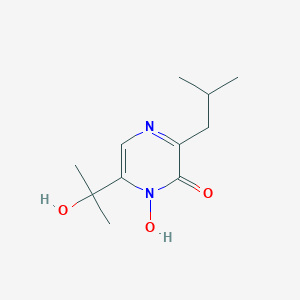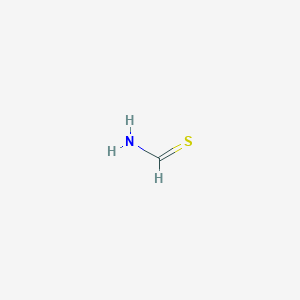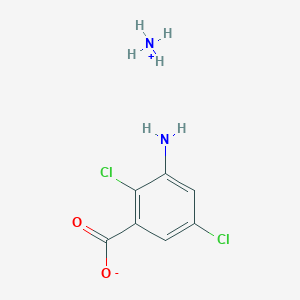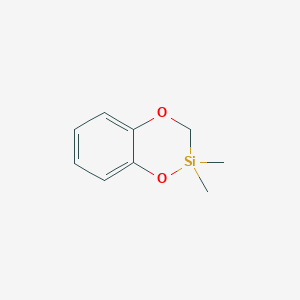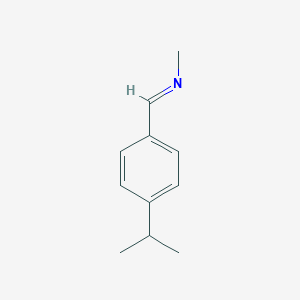
N-methyl-1-(4-propan-2-ylphenyl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-1-(4-propan-2-ylphenyl)methanimine, also known as PPI, is a chemical compound that has been extensively studied for its potential use in scientific research. PPI is a derivative of the popular drug methamphetamine, but it does not have the same psychoactive effects. Instead, it has been found to have a range of interesting biochemical and physiological effects that make it a promising candidate for use in laboratory experiments.
Wirkmechanismus
The mechanism of action of N-methyl-1-(4-propan-2-ylphenyl)methanimine is not yet fully understood, but it is believed to involve the modulation of several different neurotransmitter systems in the brain. Specifically, N-methyl-1-(4-propan-2-ylphenyl)methanimine has been found to increase the release of dopamine and norepinephrine, which are two key neurotransmitters involved in reward and motivation.
Biochemische Und Physiologische Effekte
In addition to its effects on neurotransmitter systems, N-methyl-1-(4-propan-2-ylphenyl)methanimine has also been found to have a range of interesting biochemical and physiological effects. For example, it has been found to increase the expression of several genes involved in energy metabolism, which may make it a promising candidate for use in studies on obesity and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-methyl-1-(4-propan-2-ylphenyl)methanimine in laboratory experiments is that it has a relatively low toxicity profile. This means that it can be used at higher doses than other compounds without causing significant harm to the subject. However, one limitation of using N-methyl-1-(4-propan-2-ylphenyl)methanimine is that it is relatively expensive to synthesize, which may limit its use in some research settings.
Zukünftige Richtungen
There are several potential future directions for research on N-methyl-1-(4-propan-2-ylphenyl)methanimine. One area of interest is the development of new synthetic methods that could make N-methyl-1-(4-propan-2-ylphenyl)methanimine more affordable and accessible for use in laboratory experiments. Another area of interest is the development of new applications for N-methyl-1-(4-propan-2-ylphenyl)methanimine, such as its use in the treatment of neurological disorders or as a tool for studying the brain. Overall, the potential of N-methyl-1-(4-propan-2-ylphenyl)methanimine as a research tool is significant, and it is likely that we will continue to see new and exciting developments in this area in the years to come.
Synthesemethoden
The synthesis of N-methyl-1-(4-propan-2-ylphenyl)methanimine is a complex process that involves several steps. The first step is the preparation of the precursor compound, which is then converted into N-methyl-1-(4-propan-2-ylphenyl)methanimine through a series of chemical reactions. The most common method for synthesizing N-methyl-1-(4-propan-2-ylphenyl)methanimine involves the use of a palladium-catalyzed coupling reaction, which has been found to be highly effective and efficient.
Wissenschaftliche Forschungsanwendungen
N-methyl-1-(4-propan-2-ylphenyl)methanimine has been extensively studied for its potential use in scientific research. It has been found to have a range of interesting biochemical and physiological effects, including the ability to increase the release of dopamine and norepinephrine in the brain. This makes it a promising candidate for use in studies on addiction, depression, and other neurological disorders.
Eigenschaften
CAS-Nummer |
17972-10-0 |
|---|---|
Produktname |
N-methyl-1-(4-propan-2-ylphenyl)methanimine |
Molekularformel |
C11H15N |
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
N-methyl-1-(4-propan-2-ylphenyl)methanimine |
InChI |
InChI=1S/C11H15N/c1-9(2)11-6-4-10(5-7-11)8-12-3/h4-9H,1-3H3 |
InChI-Schlüssel |
LHQHJLHXHFUHCF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C=NC |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C=NC |
Synonyme |
Methanamine, N-[[4-(1-methylethyl)phenyl]methylene]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



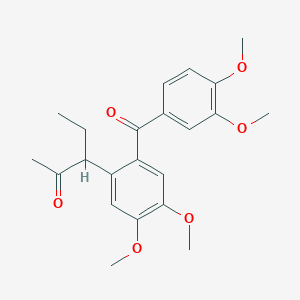
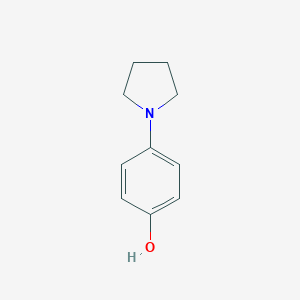
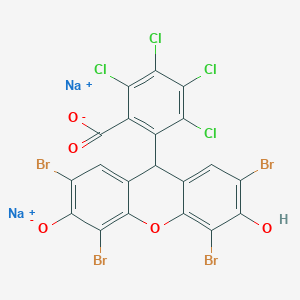
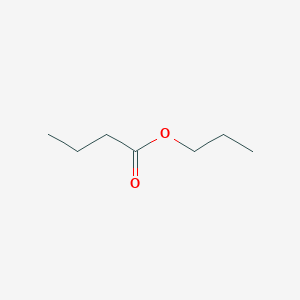
![4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid](/img/structure/B92371.png)
